N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a methylphthalazinylthio moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.
Industrial Applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide typically involves multiple steps:
Formation of the Thioacetamide Intermediate: The initial step often involves the reaction of 4-methylphthalazine with a suitable thiolating agent to form the thioacetamide intermediate. Common reagents include thiourea or thioacetic acid under acidic or basic conditions.
Coupling with Dimethoxyphenyl Derivative: The intermediate is then coupled with a 2,4-dimethoxyphenyl derivative, usually through a nucleophilic substitution reaction. This step may require catalysts such as palladium or copper to facilitate the coupling process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thioacetamide group to a corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or ethanol.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide: can be compared with other thioacetamide derivatives and phthalazine-based compounds.
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds.
Uniqueness
The uniqueness of this compound lies in its structural features, which allow it to interact with biological targets in ways that other compounds may not. This makes it a valuable molecule for further research and potential therapeutic development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-14-6-4-5-7-15(14)19(22-21-12)26-11-18(23)20-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNWVQFGNXABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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